Methyl 4-acetoxycubanecarboxylate

Description

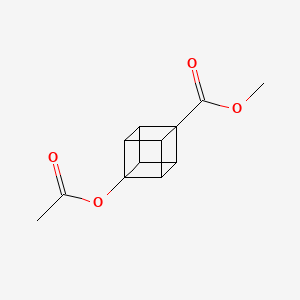

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyloxycubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3(13)16-12-7-4-8(12)6-9(12)5(7)11(4,6)10(14)15-2/h4-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGKBVQZBNRNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C4C1C5C2C3C45C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590396 | |

| Record name | Methyl 4-(acetyloxy)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225115-48-0 | |

| Record name | Methyl 4-(acetyloxy)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Acetoxycubanecarboxylate

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of Methyl 4-acetoxycubanecarboxylate reveals several potential pathways for its construction. The target molecule can be disconnected at the acetoxy and methyl ester functional groups, leading back to key precursors.

The primary disconnection points are the ester and acetoxy linkages. This leads to the identification of Methyl 4-hydroxycubanecarboxylate as a pivotal intermediate. The synthesis of this hydroxy derivative becomes the central challenge. Further disconnection of the methyl ester points to 4-hydroxycubanecarboxylic acid .

Alternatively, a more convergent approach would involve the separate synthesis of a functionalized cubane (B1203433) core and subsequent attachment of the required side chains. A key starting material for many functionalized cubanes is the commercially available cubane-1,4-dicarboxylic acid or its corresponding dimethyl ester. ic.ac.ukdtic.mildtic.mil Therefore, a plausible retrosynthetic pathway originates from this symmetrical dicarboxylic acid, involving selective monofunctionalization.

One strategic disconnection involves the selective transformation of one carboxylic acid group into a hydroxyl group while the other is esterified. This suggests a synthetic sequence involving selective reduction or a decarboxylative functionalization.

Multi-Step Reaction Sequences and Convergent/Divergent Synthetic Routes

The synthesis of this compound is a multi-step process that can be approached through either convergent or divergent strategies. A common starting point for many substituted cubanes is cubane-1,4-dicarboxylic acid . ic.ac.ukdtic.mil

A potential synthetic route is outlined below:

Esterification: Cubane-1,4-dicarboxylic acid can be converted to its dimethyl ester, Dimethyl cubane-1,4-dicarboxylate , using standard esterification methods such as treatment with methanol (B129727) in the presence of an acid catalyst or with diazomethane (B1218177) for a milder reaction. dtic.mil

Selective Mono-reduction: A crucial step is the selective reduction of one of the ester groups. This can be challenging due to the symmetry of the starting material. One documented approach involves the conversion of the dicarboxylic acid to the corresponding diacid chloride, followed by a controlled reduction. A more direct route involves the selective reduction of one ester group of Dimethyl cubane-1,4-dicarboxylate. A reported method for a similar transformation is the synthesis of Methyl 4-hydroxymethylcubanecarboxylate from 4-(methoxycarbonyl)-1-cubanecarboxylic acid using borane (B79455) in tetrahydrofuran.

Oxidation to Carboxylic Acid: The resulting hydroxymethyl group can be oxidized to a carboxylic acid to yield 4-methoxycarbonylcubane-1-carboxylic acid .

Decarboxylative Hydroxylation: The newly formed carboxylic acid can then be converted to a hydroxyl group. This can be achieved through a multi-step sequence such as a Barton or Hunsdiecker-type reaction to introduce a halide, followed by nucleophilic substitution with a hydroxide (B78521) source. The Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester, which is then subjected to radical-mediated reduction. ic.ac.uk The Hunsdiecker reaction utilizes the silver salt of the carboxylic acid which reacts with a halogen to produce an organic halide. nih.gov

Acetylation: The final step involves the acetylation of the hydroxyl group of the intermediate Methyl 4-hydroxycubanecarboxylate . This is a standard transformation that can be readily achieved using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).

Elucidation of Key Intermediate Transformations and Their Mechanistic Implications

The transformation of the symmetrical Dimethyl cubane-1,4-dicarboxylate to a mono-functionalized derivative is a critical and mechanistically interesting step. The challenge lies in achieving high regioselectivity.

The selective mono-saponification of the diester to the corresponding mono-acid has been reported for 1,3-disubstituted cubane diesters and represents a viable strategy. researchgate.net This process relies on statistical control or subtle differences in the reactivity of the two ester groups.

The mechanism of the Barton decarboxylation is a radical chain reaction. The thiohydroxamate ester, upon initiation, generates a carboxyl radical which rapidly loses carbon dioxide to form a cubyl radical. This radical is then trapped by a hydrogen atom donor to yield the decarboxylated product or can be trapped by other radical species to introduce different functionalities. ic.ac.uk

The Hunsdiecker reaction also proceeds through a radical mechanism, involving the formation of an acyl hypohalite intermediate from the silver carboxylate and the halogen. Homolytic cleavage of the O-X bond leads to a carboxyl radical, which then decarboxylates to a cubyl radical that subsequently reacts with a halogen radical. nih.gov

Regio- and Stereochemical Control Strategies in the Synthesis of this compound

Given the symmetrical nature of the common starting material, cubane-1,4-dicarboxylic acid, achieving regioselectivity is a primary concern. The synthesis of a 1,4-disubstituted cubane with two different functional groups requires breaking this symmetry.

One strategy is the use of a large protecting group on one of the carboxyl groups, allowing for selective reaction at the unprotected site. However, this adds extra steps for protection and deprotection. A more elegant approach is the statistical mono-functionalization, where reaction conditions are controlled to favor the reaction at only one of the two identical sites. For instance, using a limited amount of a reagent can lead to a mixture of starting material, mono-substituted, and di-substituted products, from which the desired mono-substituted compound can be separated.

Stereochemistry is less of a concern for the cubane core itself in this specific synthesis, as the 1 and 4 positions are achiral. However, the introduction of substituents can lead to chiral derivatives if the substitution pattern creates a chiral plane or center. For this compound, the molecule is achiral.

Optimization of Reaction Conditions and Process Intensification Techniques

Catalytic Systems in Cubane Functionalization

Recent advances have focused on the use of catalytic systems for the functionalization of the highly inert C-H bonds of the cubane cage. This approach offers a more direct and atom-economical route to substituted cubanes.

For the direct hydroxylation of a cubane C-H bond, enzyme-based catalysis has shown promise. For example, cytochrome P450 enzymes have been shown to hydroxylate methylcubanes. acs.orguq.edu.aunih.gov While these enzymatic methods can offer high selectivity, their practical application on a larger scale can be challenging.

Transition metal-catalyzed C-H activation is another area of active research. Palladium-catalyzed C-H acetoxylation of cubanes has been reported, although controlling the extent of functionalization can be difficult. researchgate.net These methods often require a directing group to achieve regioselectivity.

The table below summarizes some catalytic systems used in cubane functionalization.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Cytochrome P450 CYP101B1 | C-H Hydroxylation | Methylcubanes with a C-4 carbonyl directing group | Cubylmethanols | acs.orguq.edu.aunih.gov |

| Palladium Acetate (B1210297) / Quinoline Oxime | C-H Acetoxylation | Cubane amides | Acetoxylated cubanes | researchgate.net |

| Cobalt(III)-Oxo Cubanes | Alcohol Oxidation | Benzylic alcohols | Carbonyl compounds | researchgate.net |

Novel Reagent Development for Efficient Acyl Group Introduction and Esterification

The introduction of the acyl (acetoxy) group and the methyl ester are the final steps in the proposed synthesis. While standard reagents are effective, the development of milder and more efficient reagents is always a goal in organic synthesis.

For the esterification of the carboxylic acid group, diazomethane offers a very mild and high-yielding method, which is particularly suitable for sensitive substrates like cubanes where harsh acidic conditions might lead to decomposition. dtic.mil However, the toxicity and explosive nature of diazomethane necessitate careful handling. Alternative, safer esterification methods include the use of methyl iodide with a base or other methylating agents.

For the acetylation of the hydroxyl group, acetic anhydride with pyridine or 4-(dimethylaminopyridine) (DMAP) as a catalyst is a highly efficient and standard procedure. The use of DMAP can significantly accelerate the reaction, especially for sterically hindered alcohols.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules like this compound, a compound with a unique and highly strained polycyclic structure, presents significant challenges. Historically, such syntheses often involved hazardous reagents, energy-intensive steps, and the generation of substantial waste. However, the application of green chemistry principles is paving the way for more sustainable and efficient synthetic routes. This section explores how these principles are being, or could be, applied to the synthesis of this compound, focusing on the preparation of its key precursor, cubane-1,4-dicarboxylic acid, and its subsequent functionalization.

Atom Economy: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov In the synthesis of this compound, reactions with high atom economy are preferred. For instance, addition reactions, such as the initial Diels-Alder dimerization in the cubane core synthesis, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. wikipedia.org

Use of Less Hazardous Chemical Syntheses: A significant stride in the green synthesis of cubane derivatives has been the replacement of hazardous chemicals. Early syntheses of the cubane core utilized carcinogenic solvents like benzene (B151609). dtic.mil Subsequent process improvements have successfully replaced benzene with less toxic alternatives such as toluene (B28343) or methylene (B1212753) chloride. dtic.mil For the acetoxylation step, traditional methods often rely on heavy metal oxidants like lead(IV) acetate, which are highly toxic. A greener alternative is the electrochemical Hofer-Moest reaction, which achieves oxidative decarboxylative acetoxylation using electricity as a clean oxidant, thereby avoiding the use of harmful reagents. rsc.org

Designing Safer Chemicals: While this compound has its specific applications, the principles of green chemistry also encourage the design of safer molecules. The cubane cage itself is remarkably stable, and its derivatives are being explored as bioisosteres for benzene rings in medicinal chemistry, potentially leading to drugs with improved safety profiles. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent is critical in green chemistry. As mentioned, the move away from benzene has been a key improvement. dtic.mil For the esterification of cubane-1,4-dicarboxylic acid, research into solvent-free conditions or the use of greener solvents is an active area of interest. For other carboxylic acids, phase-transfer catalysis has enabled esterification under solvent-free conditions, a strategy that could be adapted for cubane derivatives. nih.govmdpi.com Furthermore, biocatalysis, for example using enzymes like Carboxylic Acid Reductase, can facilitate esterification in aqueous environments, a truly green solvent. nih.govastrazeneca.com

Design for Energy Efficiency: The energy requirements of a synthesis are a key consideration for its environmental impact. The photochemical [2+2] cycloaddition step in the cubane synthesis is energy-intensive. nih.gov The development of continuous-flow photoreactors for this step in the synthesis of dimethyl 1,4-cubanedicarboxylate represents a significant advancement. rsc.org Flow chemistry allows for better light penetration, reduced reaction times, and improved energy efficiency compared to traditional batch photoreactors. rsc.org

Use of Renewable Feedstocks: While the synthesis of the cubane core currently relies on petroleum-derived starting materials like 2-cyclopentenone, the broader goal of green chemistry is to shift towards renewable feedstocks. wikipedia.org Research in this area is ongoing for the chemical industry as a whole.

Reduce Derivatives: The classic cubane synthesis involves several steps that introduce and then remove protecting groups. wikipedia.org Green chemistry principles encourage the avoidance of such steps to reduce reagent use and waste. The development of direct C-H functionalization methods for the cubane core is a promising strategy to reduce the need for protecting groups and shorten synthetic sequences. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. In the esterification of cubane-1,4-dicarboxylic acid, using solid acid catalysts like Dowex H+ resin instead of stoichiometric amounts of a strong acid like sulfuric acid simplifies purification and allows for catalyst reuse. nih.govsciencemadness.org For the introduction of the acetoxy group, electrochemical methods can be seen as a form of catalysis where electrons do the work of a chemical oxidant. rsc.org

Design for Degradation: This principle is more relevant to the final products that are released into the environment. While the cubane cage is very stable, the ester and acetoxy functional groups of this compound are susceptible to hydrolysis, which would lead to the formation of cubane-1,4-dicarboxylic acid and acetic acid.

Real-time Analysis for Pollution Prevention: The adoption of continuous-flow manufacturing for cubane derivatives allows for the integration of real-time analytical techniques (Process Analytical Technology - PAT). mdpi.comresearchgate.net This enables better control over reaction parameters, minimizing the formation of byproducts and preventing pollution at its source.

Inherently Safer Chemistry for Accident Prevention: The use of flow chemistry not only improves energy efficiency but also enhances safety. rsc.orgresearchgate.net By performing reactions in small, continuous-flow reactors, the risks associated with handling large quantities of reactive intermediates and exothermic reactions are significantly reduced. This is particularly relevant for the synthesis of energetic materials derived from cubane.

The following table summarizes some of the green chemistry considerations for key steps in the synthesis of this compound:

| Synthetic Step | Traditional Method | Greener Alternative | Relevant Green Chemistry Principle(s) |

| Cubane Core Synthesis (Solvent) | Benzene dtic.mil | Toluene, Methylene Chloride dtic.mil | Use of Less Hazardous Chemical Syntheses, Safer Solvents and Auxiliaries |

| Esterification of Carboxylic Acid | Stoichiometric strong acid (e.g., H₂SO₄) in alcohol masterorganicchemistry.com | Solid acid catalyst (e.g., Dowex resin) nih.govsciencemadness.org, Phase-transfer catalysis (solvent-free) nih.govmdpi.com, Biocatalysis (aqueous media) nih.govastrazeneca.com | Catalysis, Safer Solvents and Auxiliaries, Prevention of Waste |

| Acetoxylation | Lead(IV) acetate rsc.org | Electrochemical oxidation (Hofer-Moest reaction) rsc.org | Use of Less Hazardous Chemical Syntheses, Prevention of Waste |

| Photochemical Cycloaddition | Batch photoreactor nih.gov | Continuous-flow photoreactor rsc.org | Design for Energy Efficiency, Inherently Safer Chemistry for Accident Prevention |

Elucidation of Reactivity Profiles and Mechanistic Pathways of Methyl 4 Acetoxycubanecarboxylate

Strain-Induced Reactivity: Implications of the Cubane (B1203433) Cage Geometry

The cubane framework is characterized by its highly strained C-C bonds, with bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.org This significant ring strain, estimated to be around 166 kcal/mol for the parent cubane, is a driving force for many of its reactions. ic.ac.uk The C-H bonds in cubane are more acidic than those in typical alkanes due to the high s-character of the exocyclic carbon orbitals. ic.ac.uk For instance, cubane deprotonates approximately 63,000 times faster than cyclohexane. wikipedia.org The strain energy also plays a crucial role in the thermodynamic properties of cubane derivatives, making them potential high-energy density materials. wikipedia.org Despite the high strain, cubane and its derivatives are kinetically stable, often requiring specific conditions or catalysts to undergo reactions. wikipedia.orgresearchgate.net This stability is attributed to the lack of easy decomposition pathways. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Cubane Core

The reactivity of the cubane core allows for both electrophilic and nucleophilic substitution reactions, though these often proceed through mechanisms distinct from those of typical aliphatic or aromatic systems.

Electrophilic Substitution: Directed ortho metalation is a key strategy for the functionalization of the cubane skeleton. The presence of directing groups, such as amides, can facilitate the deprotonation of an adjacent C-H bond by a strong base, followed by quenching with an electrophile. ic.ac.uk The inductive effect of electron-withdrawing groups can significantly enhance the reactivity of the cubane C-H bonds towards metalation. ic.ac.uk

Nucleophilic Substitution: Nucleophilic substitution on the cubane framework does not typically proceed via classical SN1 or SN2 mechanisms due to the geometric constraints of the cage. wikipedia.org The formation of a planar carbocation intermediate required for an SN1 reaction is highly unfavorable. ic.ac.uk Similarly, backside attack for an SN2 reaction is sterically hindered. However, nucleophilic substitution can occur at functional groups attached to the cubane core. For example, the hydrolysis of an ester group or the displacement of a leaving group on a side chain can proceed under standard conditions. chemguide.co.uk

Rearrangement Pathways and Isomerization Processes Involving the Cubane Framework

Under the influence of heat or metal catalysts, the strained cubane skeleton can undergo rearrangement to form less strained isomers. A well-known example is the thermal or metal-catalyzed isomerization of cubane to cuneane. nih.gov This rearrangement can be catalyzed by various transition metals, including Ag(I) and Pd(II). nih.gov The regioselectivity of these rearrangements can be influenced by the nature and position of substituents on the cubane core. nih.gov For instance, the isomerization of substituted cubanes can lead to different cuneane isomers, and computational studies have been employed to rationalize these outcomes. nih.gov Another rearrangement pathway is the thermal pyrolysis of cubane, which can lead to the formation of princeton.eduannulene through a bicyclooctatriene intermediate. researchgate.netnih.gov

Radical Initiated Reactions and Photochemical Transformations

Radical reactions provide a viable route for the functionalization of the cubane core. The Barton decarboxylation, a radical-mediated process, has been used in the synthesis of cubane itself. wikipedia.orgwordpress.com Photochemical reactions are also crucial in the synthesis and transformation of cubanes. The key step in the classic Eaton synthesis of cubane is a photochemical [2+2] cycloaddition to form the cage structure. wikipedia.orgwordpress.comvapourtec.com This type of reaction is also utilized in the synthesis of substituted cubanes. rsc.org Furthermore, photolytic C-H carboxylation has been developed as a method for introducing functional groups onto the cubane skeleton. nih.gov

Kinetic and Isotopic Labeling Studies for Reaction Mechanism Delineation

Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of reactions involving cubanes. wikipedia.orgcreative-proteomics.comkit.edu For example, kinetic studies of the gas-phase pyrolysis of cubane have helped to identify the rate-determining steps and the energetics of the rearrangement process. researchgate.netnih.gov Theoretical calculations, such as RRKM theory and bonding evolution theory (BET), have been used in conjunction with experimental data to provide a detailed picture of the reaction mechanism at a molecular level. researchgate.netnih.gov Isotopic labeling, where specific atoms are replaced with their heavier isotopes, can be used to track the fate of atoms during a reaction, providing crucial evidence for proposed mechanistic pathways. wikipedia.orgcreative-proteomics.comnih.gov For example, deuterium (B1214612) labeling can be used to follow the movement of hydrogen atoms in rearrangement reactions. youtube.com

Interactions with Transition Metal Complexes: Coordination and Activation

The interaction of cubanes with transition metals can lead to a variety of outcomes, including catalysis of rearrangements, C-H bond activation, and the formation of novel organometallic complexes. csic.esnih.govresearchgate.net However, many common cross-coupling catalysts, such as those based on palladium and nickel, can promote the decomposition of the cubane cage through valence bond isomerization. princeton.edu This has led to the development of alternative catalytic systems, such as copper-based catalysts, which are more compatible with the strained cubane framework and can be used for cross-coupling reactions. nih.govyoutube.com The coordination of cubane derivatives to transition metals can also lead to the formation of cubane-type clusters, which are of interest in bioinorganic chemistry and materials science. msu.eduwikipedia.orgresearchgate.net These clusters can exhibit interesting electronic and catalytic properties. nih.gov

Interactive Data Table: Reactivity of Cubane Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| ortho-Metalation | Strong base (e.g., LiTMP), then electrophile | Substituted Cubane | ic.ac.uk |

| Isomerization | Ag(I) or Pd(II) catalyst, heat | Cuneane | nih.gov |

| Thermal Pyrolysis | High temperature (e.g., 520 K) | princeton.eduAnnulene | researchgate.netnih.gov |

| Photochemical [2+2] Cycloaddition | UV light | Cage Compound | wikipedia.orgwordpress.comvapourtec.com |

| Barton Decarboxylation | Thiohydroxamate ester, light | Decarboxylated Cubane | wikipedia.org |

| Copper-Catalyzed Cross-Coupling | Copper catalyst, light | C-N, C-C, or C-CF3 coupled products | nih.govyoutube.com |

Systematic Derivatization and Further Synthetic Transformations of Methyl 4 Acetoxycubanecarboxylate

Functional Group Interconversions of the Carboxylate and Acetoxy Moieties

The reactivity of the carboxylate and acetoxy groups in methyl 4-acetoxycubanecarboxylate allows for a range of functional group interconversions, providing access to a diverse array of cubane (B1203433) derivatives. While direct literature on the reactions of this compound is limited, the behavior of these functional groups on the cubane core can be inferred from the well-established chemistry of cubane-1,4-dicarboxylic acid and its derivatives. ic.ac.ukscispace.com

The synthesis of the parent compound likely proceeds from cubane-1,4-dicarboxylic acid, a commercially available starting material. ic.ac.uk A plausible route involves selective mono-esterification to yield the methyl ester, followed by conversion of the remaining carboxylic acid to a hydroxyl group, and subsequent acetylation. The selective mono-esterification of dicarboxylic acids can be achieved using methods like catalysis by ion-exchange resins. rsc.org The subsequent selective reduction of the free carboxylic acid in the presence of the ester can be accomplished using specific reducing agents.

Once obtained, the ester and acetoxy groups can be manipulated as follows:

Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, for instance, using sodium hydroxide (B78521) in methanol (B129727). auburn.edu Similarly, the acetoxy group can be cleaved to reveal the corresponding alcohol. This dual reactivity allows for selective deprotection and further functionalization at either the 1 or 4 position of the cubane core.

Reduction: The methyl carboxylate group can be reduced to a hydroxymethyl group using reducing agents like borane (B79455) in tetrahydrofuran. nih.gov This provides an entry point to further derivatization of the resulting primary alcohol.

Amidation: The ester can be converted to a variety of amides through aminolysis. This involves heating the ester with a primary or secondary amine. nih.gov

Conversion to Halides: The carboxylic acid, obtained after hydrolysis of the ester, can be converted to an acyl chloride using reagents like thionyl chloride. scispace.competrolpark.co.uk This acyl chloride is a versatile intermediate for the synthesis of amides and other derivatives. Furthermore, the carboxylic acid can be subjected to a Hunsdiecker-type reaction to yield a cubyl halide, a crucial precursor for coupling reactions. sciencemadness.org

These fundamental transformations are summarized in the following table:

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Cubane-1,4-dicarboxylic acid | Methanol, Acid catalyst (e.g., ion-exchange resin) | Methyl 4-carboxy-1-cubanecarboxylate | rsc.org |

| Methyl 4-carboxy-1-cubanecarboxylate | 1. SOCl₂, 2. NaN₃, heat, 3. H₂O/H⁺ (Curtius) | Methyl 4-amino-1-cubanecarboxylate | nih.gov |

| Methyl 4-carboxy-1-cubanecarboxylate | BH₃·THF | Methyl 4-hydroxymethyl-1-cubanecarboxylate | nih.gov |

| Methyl 4-hydroxymethyl-1-cubanecarboxylate | Acetic anhydride (B1165640), pyridine (B92270) | Methyl 4-acetoxymethyl-1-cubanecarboxylate | Inferred |

| This compound | NaOH, H₂O/MeOH | 4-Hydroxycubanecarboxylic acid | auburn.edu |

| This compound | LiAlH₄, THF | 1,4-bis(hydroxymethyl)cubane | Inferred |

Introduction of Diverse Substituents onto the Cubane Core via Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The introduction of new carbon-carbon and carbon-heteroatom bonds onto the cubane core is a powerful strategy for modifying its properties. Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, have been applied to cubane derivatives, although the high strain of the cubane cage can present challenges. scispace.comacs.orgthieme-connect.comnih.govic.ac.ukbeilstein-journals.orgdtic.mil For this compound, the ester and acetoxy groups would first be converted to a halide (e.g., iodide or bromide) to enable these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for forming C-C bonds. yonedalabs.comorganic-chemistry.orgresearchgate.netresearchgate.net A cubyl halide, derived from the corresponding carboxylic acid, can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents. While direct examples with this compound are not prevalent, the successful Suzuki-Miyaura coupling of other functionalized cubanes suggests its feasibility. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com A cubyl halide derived from this compound could be coupled with various alkenes to introduce substituted vinyl groups onto the cubane core. The reaction conditions typically involve a palladium catalyst, a base, and a phosphine (B1218219) ligand.

Sonogashira Coupling: This reaction provides a direct route to alkynyl-substituted cubanes by coupling a terminal alkyne with a cubyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. scispace.comnih.govwikipedia.org This method has been successfully applied to cubane systems, demonstrating the stability of the cubane core under these conditions. scispace.com The introduction of an alkynyl group opens up further possibilities for derivatization, such as click chemistry or the formation of extended conjugated systems.

The following table summarizes representative coupling reactions on the cubane core:

| Coupling Reaction | Cubane Substrate (General) | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Cubyl-halide | Aryl/Vinyl boronic acid | Pd(PPh₃)₄, Base | Aryl/Vinyl-cubane | yonedalabs.comnih.gov |

| Heck | Cubyl-halide | Alkene | Pd(OAc)₂, Phosphine ligand, Base | Alkenyl-cubane | wikipedia.orgyoutube.com |

| Sonogashira | Cubyl-halide | Terminal alkyne | Pd(PPh₃)₄, CuI, Amine base | Alkynyl-cubane | scispace.comnih.govwikipedia.org |

| Ni-catalyzed Arylation | Cubyl-redox-active ester | Arylzinc reagent | Nickel catalyst | Aryl-cubane | acs.org |

Stereoselective Elaboration to Chiral Cubane Architectures

The rigid, three-dimensional structure of the cubane core makes it an attractive scaffold for the design of chiral molecules. thieme-connect.comwindows.net The introduction of three or more different substituents on the cubane cage can lead to chiral derivatives. windows.net Starting from a dissymmetric precursor like this compound, stereoselective reactions can be employed to control the spatial arrangement of newly introduced functional groups, leading to the synthesis of enantiomerically enriched or pure cubane architectures.

While the direct stereoselective functionalization of this compound is not extensively documented, general strategies for inducing chirality in cubane systems can be applied. These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the functional groups of the cubane, for example, by forming a chiral amide from the carboxylic acid. This auxiliary can then direct the stereoselective introduction of a new substituent at a neighboring position. Subsequent removal of the auxiliary would yield a chiral, non-racemic cubane derivative.

Asymmetric Catalysis: The use of chiral catalysts in coupling reactions or other functionalization reactions can, in principle, lead to the enantioselective synthesis of chiral cubanes. For instance, a chiral ligand on a palladium catalyst could differentiate between enantiotopic faces or positions on a suitably substituted cubane precursor.

Resolution of Racemates: A racemic mixture of a chiral cubane derivative can be separated into its constituent enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.gov

The development of stereoselective methods for the synthesis of complex chiral cubanes is an active area of research, driven by the potential of these molecules in areas such as asymmetric catalysis and as chiral probes for biological systems. youtube.com

Construction of More Complex Cubane-Based Systems and Oligomers

The unique structural and electronic properties of the cubane unit make it an appealing component for the construction of larger, more complex molecular systems. This compound, with its orthogonally reactive functional groups, is a valuable starting point for the synthesis of poly-substituted cubanes and extended structures like oligomers and bridged systems.

Synthesis of Poly-substituted Cubanes with Defined Regiochemistry

The synthesis of poly-substituted cubanes with a specific arrangement of functional groups (regiochemistry) is crucial for fine-tuning the properties of the final molecule. Starting from a 1,4-disubstituted cubane like this compound, further functionalization can be directed to specific positions on the cubane core.

Recent advances have demonstrated the regioselective functionalization of the cubane nucleus. For example, radical chlorination of cubane-1,4-dicarboxylic acid has been shown to preferentially yield the monochlorinated product, with smaller amounts of dichlorinated derivatives. nih.govacs.orgnih.gov Such halogenated intermediates are valuable for subsequent cross-coupling reactions to introduce a third or fourth substituent with defined regiochemistry.

Formation of Bridged and Fused Polycyclic Systems Incorporating Cubane Units

The rigid nature of the cubane cage makes it an excellent building block for constructing larger, well-defined polycyclic architectures.

Cubane Oligomers: The iterative coupling of functionalized cubane monomers can lead to the formation of "cubylcubanes" and higher oligomers. These rod-like structures have potential applications in materials science, for example, as molecular wires or in liquid crystals. The synthesis of such oligomers can be achieved through the coupling of cubyl halides or by the dimerization of cubene intermediates. scispace.com

Bridged and Fused Systems: The functional groups on this compound can be used to link the cubane core to other cyclic or polycyclic systems. For example, the dicarboxylic acid derived from this compound could be used to form macrocycles or other bridged structures. auburn.edu Furthermore, intramolecular reactions on suitably substituted cubane derivatives can lead to the formation of fused ring systems.

The ability to construct these complex architectures opens up new possibilities for the design of novel materials and molecules with tailored three-dimensional structures and properties.

Theoretical and Computational Investigations into Methyl 4 Acetoxycubanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of complex molecules like Methyl 4-acetoxycubanecarboxylate. Methods such as Density Functional Theory (DFT) are employed to model its molecular orbitals, charge distribution, and bonding characteristics.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For a substituted cubane (B1203433), the energies and localizations of these frontier orbitals are heavily influenced by the nature of the substituents. An acetoxy group, being electron-donating, would be expected to raise the energy of the HOMO, while the electron-withdrawing methyl carboxylate group would lower the energy of the LUMO. This HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and its propensity to undergo chemical reactions.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the cubane cage, revealing the extent of p-character in the exocyclic bonds and the hybridization of the carbon atoms, which deviates significantly from the ideal sp3 hybridization of alkanes.

Table 5.1.1: Calculated Electronic Properties of a Representative Substituted Cubane (Note: Specific experimental or calculated data for this compound is not readily available in public literature. This table presents representative values based on general principles of substituted cubanes.)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | -1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

| Dipole Moment | 2.5 D | B3LYP/6-31G |

Assessment of Strain Energy and Orbital Interactions within the Cubane Framework

The cubane cage is characterized by its immense ring strain, a consequence of its 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp3 hybridized carbon. Computational methods are invaluable for quantifying this strain energy. Isodesmic and homodesmotic reactions are theoretical reactions designed to cancel out errors in calculations, providing a reliable estimate of the strain energy.

Studies have shown that the strain energy of the parent cubane is approximately 166 kcal/mol. nih.gov Substituents can either increase or decrease this strain. Electron-withdrawing groups can sometimes reduce the strain by withdrawing electron density from the cage, thereby lessening the internal electronic repulsion. nih.govnsf.gov Conversely, bulky substituents can introduce additional steric strain. For this compound, the electronic effects of the acetoxy and carboxylate groups would need to be computationally modeled to determine their net effect on the cage's strain energy.

Table 5.2.1: Calculated Strain Energies for Cubane and a Hypothetical Substituted Cubane (Note: The value for the substituted cubane is illustrative.)

| Compound | Strain Energy (kcal/mol) | Computational Method |

| Cubane | 166.2 | DFT (B3LYP/6-31G) |

| Disubstituted Cubane | 164.8 | DFT (B3LYP/6-31G) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the cubane core is rigid, the substituent groups of this compound have conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these substituents and to understand their preferred orientations.

MD simulations also provide a means to study intermolecular interactions in the condensed phase. By simulating a system of multiple this compound molecules, one can investigate packing effects in the solid state and solvation in various solvents. These simulations can predict properties like density and radial distribution functions, which describe the local molecular environment.

Aromaticity/Antiaromaticity Studies of Cubane Derivatives

The concept of aromaticity is typically associated with planar, cyclic, conjugated systems. However, the notion of σ-aromaticity and σ-antiaromaticity has been extended to saturated systems like cubane. Nucleus-Independent Chemical Shift (NICS) is a computational method used to probe the magnetic properties within a ring system, which are indicative of aromaticity (diatropic ring current, negative NICS values) or antiaromaticity (paratropic ring current, positive NICS values).

Calculations have shown that the cubane cage exhibits σ-antiaromatic character, with positive NICS values at the center of the cage. acs.orgwikipedia.orgnih.govresearchgate.net This deshielding effect is a consequence of the electronic structure of the strained four-membered rings. The substituents on this compound would be expected to modulate the NICS values, and computational studies could quantify this effect.

Table 5.5.1: Representative NICS(0) Values for Aromatic and Antiaromatic Systems (Note: The value for the substituted cubane is a hypothetical representation.)

| Compound | NICS(0) (ppm) | Aromaticity Character |

| Benzene (B151609) | -7.6 | Aromatic |

| Cyclobutadiene (B73232) | +18.2 | Antiaromatic |

| Cubane | +8.9 | σ-Antiaromatic |

| Substituted Cubane | +8.5 | σ-Antiaromatic |

Development of Predictive Models for Structure-Reactivity Relationships

By systematically studying a series of substituted cubanes computationally, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) models. These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters, topological indices) with experimentally observed activities or reactivities.

For a class of compounds like substituted cubanes, a QSRR model could predict, for example, the rate of a particular reaction based on the electronic and steric properties of the substituents. While the development of a robust model would require a large dataset of computationally characterized cubane derivatives, such a model would be a powerful tool for the rational design of new cubane-based molecules with desired properties.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Methyl 4 Acetoxycubanecarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D, Solid-State, and Dynamic NMR Techniques

High-resolution NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. For Methyl 4-acetoxycubanecarboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon resonances.

Due to the C₃ rotational symmetry along the C1-C4 axis, the six cubane (B1203433) cage protons are chemically equivalent, as are the six corresponding methine carbons. This high symmetry simplifies the cage region of the NMR spectra, often resulting in single, sharp resonances.

¹H and ¹³C NMR Data:

The proton NMR spectrum is expected to show three distinct signals: one for the cubane cage protons, one for the methyl protons of the ester group, and one for the methyl protons of the acetoxy group. The ¹³C NMR spectrum would correspondingly display signals for the cage carbons, the carbonyl carbons of both the ester and acetoxy groups, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Cubane Cage (CH) | ~4.10 | ~48.0 | s |

| Ester Methyl (O-CH₃) | ~3.75 | ~52.0 | s |

| Acetoxy Methyl (C(O)-CH₃) | ~2.10 | ~21.0 | s |

| Ester Carbonyl (C=O) | - | ~172.0 | s |

| Acetoxy Carbonyl (C=O) | - | ~170.0 | s |

| Cubane Quaternary (C-1) | - | ~58.0 | s |

| Cubane Quaternary (C-4) | - | ~80.0 | s |

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks for the cage protons due to their equivalence, confirming their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the cage proton signal to the cage carbon signal, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the connectivity of the functional groups to the cubane cage. Key expected correlations would be between the ester methyl protons and the ester carbonyl carbon, and between the acetoxy methyl protons and the acetoxy carbonyl carbon. Furthermore, correlations between the cage protons and the quaternary carbons (C1 and C4) would solidify the assignment of the substitution pattern.

Solid-State and Dynamic NMR:

Solid-state NMR could provide insights into the molecular packing and the presence of any crystallographic non-equivalence not observed in solution. evitachem.com Due to the rigid nature of the cubane cage, dynamic NMR studies at varying temperatures are not expected to show significant changes in the spectra, confirming the conformational rigidity of the molecule.

Vibrational Spectroscopy (Infrared and Raman): Detailed Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present in a molecule. ic.ac.uk The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ester and acetoxy groups, as well as the unique vibrations of the cubane cage.

Key Vibrational Modes:

The most prominent bands in the IR spectrum would be the C=O stretching vibrations of the ester and acetoxy groups, which are expected to appear at slightly different frequencies. The C-O stretching vibrations would also be clearly visible. The cubane cage itself has characteristic vibrational modes, though they may be weaker in intensity compared to the functional group vibrations. ic.ac.uk

Table 2: Predicted Characteristic Infrared and Raman Peaks for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ~3000 | C-H stretch (cubane) | Medium | Medium |

| ~2950 | C-H stretch (methyl) | Medium | Medium |

| ~1745 | C=O stretch (ester) | Strong | Medium |

| ~1765 | C=O stretch (acetoxy) | Strong | Medium |

| ~1240 | C-O stretch (ester) | Strong | Weak |

| ~1220 | C-O stretch (acetoxy) | Strong | Weak |

| ~850 | Cubane cage deformation | Medium | Strong |

The high symmetry of the 1,4-disubstituted cubane core would lead to some vibrational modes being exclusively Raman or IR active, providing complementary information.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition of this compound. The high mass accuracy of techniques like ESI-TOF or Orbitrap MS allows for the determination of the molecular formula (C₁₂H₁₂O₄) with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS):

MS/MS experiments, involving the isolation and fragmentation of the molecular ion, would provide detailed structural information. The fragmentation pattern of esters typically involves cleavage adjacent to the carbonyl group.

Predicted Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the acylium ion [M - 31]⁺.

Loss of the acetoxy group (-OCOCH₃): This would lead to a fragment at [M - 59]⁺.

Cleavage of the ester and subsequent loss of CO: A common fragmentation pathway for esters.

Fragmentation of the cubane cage: Due to the high strain energy of the cubane system, fragmentation of the cage itself is also a plausible pathway, although it may require higher collision energies.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound.

| m/z (predicted) | Proposed Fragment |

|---|---|

| 221.0763 | [M+H]⁺ |

| 190.0657 | [M - OCH₃]⁺ |

| 162.0708 | [M - OCOCH₃]⁺ |

| 134.0759 | [M - OCOCH₃ - CO]⁺ |

| 104.0626 | [C₈H₈]⁺ (Cubane radical cation) |

Single-Crystal X-ray Diffraction: Precise Determination of Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. ceitec.cz For this compound, this technique would confirm the cubical geometry of the core, the substitution pattern, and the conformation of the ester and acetoxy groups.

Expected Crystallographic Data:

A successful crystallographic analysis would yield a detailed set of data including unit cell dimensions, space group, and atomic coordinates. From these, precise bond lengths, bond angles, and torsion angles can be calculated. The highly strained nature of the cubane cage is expected to be reflected in the C-C bond lengths and angles within the cube.

Table 4: Predicted Key Bond Lengths and Angles for this compound from X-ray Diffraction.

| Parameter | Predicted Value |

|---|---|

| Cubane C-C bond length | ~1.56 Å |

| Cubane C-C-C bond angle | ~90° |

| C(cage)-C(ester) bond length | ~1.50 Å |

| C(cage)-O(acetoxy) bond length | ~1.45 Å |

The crystal packing analysis would reveal intermolecular interactions, such as C-H···O hydrogen bonds, which govern the supramolecular architecture in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

This compound, being a 1,4-disubstituted cubane, is an achiral molecule and therefore would not exhibit a circular dichroism (CD) spectrum. The molecule possesses multiple planes of symmetry, precluding the existence of enantiomers.

However, if the substitution pattern were to be altered to generate a chiral derivative (e.g., a 1,2,3-trisubstituted cubane), then chiroptical techniques such as CD spectroscopy would become invaluable for determining the absolute configuration of the enantiomers. In such a hypothetical case, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores within the chiral molecular environment.

Strategic Role of Methyl 4 Acetoxycubanecarboxylate in Advanced Chemical Synthesis and Materials Precursors

Precursor in the Controlled Construction of Energetic Molecular Scaffolds

The cubane (B1203433) cage is a reservoir of immense strain energy, approximately 166 kcal/mol, making its derivatives prime candidates for the synthesis of high-energy-density materials (HEDMs). dtic.mil The presence of functional groups, such as those in Methyl 4-acetoxycubanecarboxylate, provides convenient handles for the introduction of explosophoric moieties, such as nitro groups, onto the cubane core. The conversion of cubane-1,4-dicarboxylic acid, a closely related derivative, to 1,4-dinitrocubane and 1,4-bis(N-nitroamino)cubane demonstrates the feasibility of creating stable and powerful energetic compounds from such precursors. dtic.mil The thermal stability of these resulting materials is noteworthy, with some derivatives like dinitraminocubane being stable above 200°C, a critical factor for practical applications in propellant and explosive formulations. dtic.mil

The synthesis of these energetic materials often involves the transformation of the carboxylate and acetoxy groups into other functionalities that can then be nitrated. For instance, the carboxylate group can be converted to an amino group, which can then be nitrated to a nitramino group. The high density of the cubane core, exceeding 1.3 g/cm³ for the parent hydrocarbon, further contributes to the performance of the resulting energetic materials, a crucial aspect for volume-limited applications. dtic.mil

| Property | Value/Description | Reference |

| Strain Energy of Cubane | ~166 kcal/mol | dtic.mil |

| Density of Cubane | >1.3 g/cm³ | dtic.mil |

| Thermal Stability of Dinitraminocubane | Stable above 200°C | dtic.mil |

Building Block for Complex Polycyclic Systems with Defined Architectures and Spacing

The rigid and well-defined geometry of the cubane cage makes this compound an exceptional building block for the construction of complex polycyclic systems. The precise spatial relationship between the substituents at the 1 and 4 positions allows for the creation of molecules with highly controlled architectures and defined spacing between functional units. This is particularly valuable in medicinal chemistry and materials science, where the spatial arrangement of atoms is critical for function. blogspot.com

Starting from commercially available cubane-1,4-dimethylester, a variety of functionalized cubane building blocks can be prepared. nih.govcapes.gov.bracs.org These building blocks, possessing one or two functional handles, can be readily incorporated into larger, more complex molecular structures. nih.govcapes.gov.bracs.org For example, the synthesis of aryl-substituted cubanes and p-[n]cubyls (polymers where cubane units are linked at the para positions) has been demonstrated, showcasing the ability to create extended, rigid structures with unique electronic and physical properties. acs.org The defined distance across the cubane core provides a molecular-scale scaffold for positioning functional groups with high precision.

Utilization as a Monomeric Unit in the Synthesis of Strain-Engineered Macromolecules

The inherent strain of the cubane nucleus can be harnessed to create novel polymers with unique properties. The polymerization of cubane-containing monomers can lead to strain-engineered macromolecules where the high strain energy of the cubane units is incorporated into the polymer backbone or as pendant groups. acs.org These materials are of interest as energetic binders for solid rocket propellants, where the release of this strain energy upon decomposition can enhance performance. acs.org

A notable example is the acyclic diene metathesis (ADMET) polymerization of 1,4-bis(homoallyl)cubane. acs.org This process yields an unsaturated polymer with cubane moieties integrated directly into the backbone. The resulting oligomer consists of 6–7 repeating units of C14H16, with a molecular weight of 1100–1300, as determined by ¹H NMR. acs.org Importantly, the polymerization proceeds without rearrangement of the cubane structure, preserving its high strain energy within the macromolecule. acs.org Furthermore, the synthesis of high molecular weight cubane-containing norbornene-based polymers has been achieved, offering materials with significant solubility in low-polarity solvents, a practical advantage for processing and characterization. acs.org

| Monomer | Polymerization Method | Resulting Polymer Characteristics | Reference |

| 1,4-bis(homoallyl)cubane | Acyclic Diene Metathesis (ADMET) | Unsaturated polymer with cubane in the backbone, Mn = 1100–1300 | acs.org |

| Cubane-containing norbornene | Not specified | High molecular weight, soluble in low-polarity solvents | acs.org |

Integration into Supramolecular Assemblies and Frameworks for Molecular Recognition Studies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. purkh.com The rigid and well-defined structure of the cubane core makes functionalized cubanes, such as this compound, attractive candidates for integration into supramolecular assemblies and for studies in molecular recognition. purkh.comrsc.org Molecular recognition relies on the specific and reversible binding between a host and a guest molecule, a process governed by complementary shapes, sizes, and chemical functionalities. researchgate.net

While direct studies involving this compound in host-guest systems are not widely reported, the behavior of the parent cubane molecule provides strong evidence for its potential in this area. For instance, cubane has been shown to form cocrystals with fullerenes, acting as a host in these supramolecular structures. acs.org The ability of the cubane framework to engage in specific interactions suggests that by modifying the functional groups attached to the cubane core, it should be possible to design host molecules with tailored recognition properties. The ester and acetoxy groups of this compound could be hydrolyzed or otherwise modified to introduce hydrogen bonding sites or other recognition motifs, enabling the creation of sophisticated host-guest systems for applications in sensing, catalysis, and materials science.

Future Directions and Emerging Research Avenues in the Chemistry of Methyl 4 Acetoxycubanecarboxylate

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The practical application of cubane (B1203433) derivatives, including Methyl 4-acetoxycubanecarboxylate, has been historically hindered by challenging and often low-yielding synthetic routes. soton.ac.uk The original synthesis of cubane-1,4-dicarboxylic acid, a key precursor, has been scaled up to multi-kilogram batches, yet the cost of cubane derivatives remains a significant barrier. ic.ac.uk Current research is actively pursuing more efficient and sustainable synthetic methodologies.

A significant advancement lies in the optimization of existing multi-step syntheses. For instance, the synthesis of dimethyl cubane-1,4-dicarboxylate, a common starting material, has been made more practical for laboratory scales. sciencemadness.org Researchers are also exploring novel approaches that shorten the synthetic sequence. One such strategy involves a Diels-Alder reaction with in situ generated cyclobutadiene (B73232) to construct the cubane framework in fewer steps. princeton.edu

Furthermore, there is a growing emphasis on "green chemistry" principles. This includes the use of flow photochemistry and electrochemistry to replace hazardous reagents and reduce waste. soton.ac.uk These techniques offer precise control over reaction conditions, potentially leading to higher yields and purer products, which is crucial for the synthesis of complex molecules like this compound. soton.ac.ukresearchgate.net

Exploration of Unprecedented Reactivity Manifolds for Cubane Functionalization

The functionalization of the cubane cage is a key area of exploration, as it allows for the introduction of various chemical handles, expanding the potential applications of these molecules. acs.orgnih.gov While traditional methods have focused on functionalizing the cubane core at the 1 and 4 positions, recent efforts have been directed towards accessing less common substitution patterns, such as 1,3- and 1,2-disubstituted cubanes. princeton.edursc.org

Recent breakthroughs include the development of a robust, multigram-scale synthesis of 1,3-disubstituted cubanes, which were previously only accessible on a milligram scale. rsc.orgresearchgate.net This was achieved through a novel Wharton transposition of an enone intermediate. rsc.org Additionally, C-H functionalization has emerged as a powerful tool for directly modifying the cubane skeleton, avoiding lengthy protecting group strategies. researchgate.net This includes directed ortho-metalation followed by palladium-catalyzed arylation to produce mono-, di-, tri-, and tetraarylated cubanes. researchgate.net

The exploration of radical-based functionalization reactions is another promising avenue. These methods can activate the strong C-H bonds of the cubane cage, enabling the introduction of a wide variety of functional groups. rsc.org Such advancements are critical for synthesizing derivatives like this compound with precise control over the position and type of substituents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the production of cubane derivatives. Flow chemistry, with its superior control over reaction parameters, is particularly well-suited for photochemical reactions often employed in cubane synthesis, such as the [2+2] cycloadditions. soton.ac.ukacs.org This technology can lead to more efficient and scalable processes. princeton.edu

Automated synthesis platforms offer the potential for high-throughput screening of reaction conditions and the rapid generation of libraries of cubane derivatives. researchgate.net By combining automated synthesis with flow chemistry, researchers can accelerate the discovery of new synthetic routes and optimize existing ones for efficiency and sustainability. researchgate.net This is particularly relevant for producing a diverse range of functionalized cubanes for various applications. nih.gov

Advances in Machine Learning and AI-Assisted Design of Cubane Derivatives

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern chemical research, and their application to cubane chemistry is a burgeoning field. rsc.org ML models can be trained to predict the outcomes of reactions, including yields and selectivity, which can significantly reduce the experimental effort required to develop new synthetic methods. researchgate.net

In the context of cubane synthesis, machine-learning photodynamics simulations have been used to understand the substituent effects on the photochemical formation of cubanes. nih.govchemrxiv.orgresearchgate.net These studies provide valuable insights that can guide the design of precursors for more efficient [2+2] photocycloadditions. nih.govchemrxiv.org

Furthermore, AI can be employed in the inverse design of cubane derivatives with specific desired properties. rsc.org By learning the relationship between chemical structure and function, AI algorithms can propose novel cubane-based molecules with enhanced biological activity or material properties. nih.gov This data-driven approach, which can predict thermodynamic data for numerous candidate molecules, has the potential to accelerate the discovery of new drugs and materials. wikipedia.org

Expanding the Scope of Cubane-Based Architectures for Diverse Chemical Applications

The unique three-dimensional structure and rigidity of the cubane cage make it an attractive scaffold for a wide range of chemical applications. acs.orgsoton.ac.uk Initially explored for its high strain energy in energetic materials, the focus has shifted towards its use in medicinal chemistry and materials science. youtube.combris.ac.uk

In medicinal chemistry, cubanes are considered bioisosteres of benzene (B151609), offering a non-aromatic, metabolically stable alternative that can improve the pharmacological properties of drug candidates. soton.ac.ukenamine.net The ability to functionalize the cubane core at different positions allows for the creation of complex, three-dimensional molecules that can interact with biological targets in novel ways. acs.orgresearchgate.net

In materials science, the rigid geometry of cubanes makes them ideal building blocks for creating novel nanoarchitectures, such as oligomeric compounds and liquid crystals with unique properties. bris.ac.uk High-pressure polymerization of cubane can lead to the formation of one-dimensional carbon scaffolds, representing some of the narrowest sp3-bonded frameworks. acs.orgacs.org The development of metal-organic cages with cubane-like structures further expands the potential applications in areas like catalysis and separations. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 4-acetoxycubanecarboxylate, and how can yield and purity be maximized?

- Methodological Answer : Begin with a Design of Experiments (DOE) approach to evaluate variables such as reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., acid or enzyme catalysts). Purification via column chromatography (silica gel, gradient elution) or recrystallization can enhance purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95% threshold) . For cubane derivatives, steric hindrance may necessitate longer reaction times or elevated temperatures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to identify acetoxy and methyl ester groups. Compare chemical shifts with cubane derivatives (e.g., cubane’s rigid geometry induces distinct splitting patterns) .

- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 220–280 nm). Validate via mass spectrometry (HRMS-ESI) for molecular ion confirmation.

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, though cubane derivatives often require slow evaporation in nonpolar solvents for crystal growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian or ORCA).

- Isotopic Labeling : Introduce -labeled acetyl groups to isolate signal overlap in crowded spectral regions.

- Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility or solvent interactions that may obscure peaks .

Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation in buffered solutions (pH 7.4, 37°C) via UV-Vis spectroscopy or LC-MS. Compare half-life () with structurally similar cubane esters.

- Mechanistic Probes : Use -labeling in the acetoxy group to track hydrolysis pathways (e.g., nucleophilic vs. enzymatic cleavage).

- Enzymatic Screening : Test stability against esterases (e.g., porcine liver esterase) to evaluate bio-relevant degradation .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

- Methodological Answer :

- Transition State Analysis : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for potential [4+2] or [2+2] cycloadditions. Cubane’s high strain energy may favor unusual reactivity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction trajectories using Amber or GROMACS.

- Frontier Orbital Analysis : Compare HOMO/LUMO levels of cubane derivatives with dienophiles/dienes to predict regioselectivity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in cubane derivative synthesis yields across labs?

- Methodological Answer :

- Multivariate Analysis : Apply ANOVA to isolate variables (e.g., catalyst batch, humidity) causing yield variability.

- Reproducibility Protocols : Standardize synthetic conditions (e.g., inert atmosphere, moisture-free solvents) and share raw NMR/HPLC data via collaborative platforms (e.g., Figshare).

- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty in yield calculations due to measurement errors .

Q. How should researchers design experiments to probe the electronic effects of substituents on cubane core reactivity?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position. Compare reaction rates in SN2 or photolytic reactions.

- Spectroscopic Probes : Use UV-Vis to track charge-transfer transitions or IR to monitor carbonyl stretching frequency shifts.

- Correlation Analysis : Build Hammett plots (-values vs. rate constants) to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.